molecular formula C17H23N3O3 B2661973 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034384-82-0

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2661973
CAS No.: 2034384-82-0
M. Wt: 317.389
InChI Key: RHUWVOXDDDWNFE-UHFFFAOYSA-N
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Description

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a urea derivative featuring two distinct substituents:

  • Left arm: A 2-(4-methoxyphenyl)ethyl group, contributing aromaticity and electron-donating methoxy functionality.
  • Right arm: A 3-(3-methyl-1,2-oxazol-5-yl)propyl group, incorporating a methyl-substituted oxazole heterocycle linked via a three-carbon chain.

The urea core (NHCONH) serves as a flexible linker, enabling interactions with biological targets such as enzymes or receptors. The molecular formula is C₁₇H₂₄N₃O₃, with a calculated molecular weight of 318.2 g/mol.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13-12-16(23-20-13)4-3-10-18-17(21)19-11-9-14-5-7-15(22-2)8-6-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUWVOXDDDWNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 4-methoxyphenyl ethylamine: This intermediate can be synthesized by the reduction of 4-methoxyphenyl acetonitrile using hydrogen gas and a suitable catalyst.

    Formation of 3-(3-methyl-1,2-oxazol-5-yl)propyl isocyanate: This intermediate can be prepared by reacting 3-(3-methyl-1,2-oxazol-5-yl)propylamine with phosgene or a phosgene equivalent.

    Coupling reaction: The final step involves the reaction of 4-methoxyphenyl ethylamine with 3-(3-methyl-1,2-oxazol-5-yl)propyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The oxazole ring can be reduced to form a corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine).

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their properties:

Compound Name Structural Features Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound Urea linker; 4-MeOPh-ethyl; 3-Me-oxazolylpropyl 318.2 Hypothesized enzyme inhibition -
Compound 14.1 (urea derivative) Urea linker; biphenyl; oxadiazolylpyrrolidinyl 400.2 Not specified (likely kinase inhibitor)
4-(3-MeOPh)-3-[2-(4-MeOPh)ethyl]triazol-5(4H)-one Triazolone core; 4-MeOPh-ethyl; 3-MeOPh substituent - Antimicrobial, antitumor
Catramilast (Barrier R115500) Imidazolone core; cyclopropylmethoxy; 4-MeOPh substituent 302.4 Atopic dermatitis treatment
3-(4-MeOPh)-5-(2-dimethylaminoethyl)isoxazole Isoxazole core; 4-MeOPh; dimethylaminoethyl chain (hydrochloride salt) - Not specified (CNS activity inferred)

Analysis of Structural and Functional Differences

Heterocyclic Core Variations
  • Oxazole vs. Oxadiazole : The target compound’s 3-methyl-1,2-oxazole ring is less polar than the 1,2,4-oxadiazole in Compound 14.1 . Oxadiazoles typically exhibit stronger hydrogen-bonding capacity, which may enhance binding affinity to polar enzyme active sites.
  • Triazolone vs. Urea : The triazolone derivative in replaces the urea linker with a triazolone ring, enabling π-π stacking interactions but reducing conformational flexibility.
Substituent Effects
  • 4-Methoxyphenyl Group: Common across all analogs, this group enhances lipophilicity and may improve blood-brain barrier penetration.
  • Alkyl Chain Length : The target compound’s propyl chain (vs. ethyl in ) may optimize spatial positioning of the oxazole group for target engagement.
Pharmacological Implications
  • Enzyme Inhibition : Urea derivatives (e.g., Compound 14.1) are frequently designed as kinase inhibitors due to their ability to mimic ATP’s adenine moiety . The target compound’s oxazole group could modulate selectivity compared to oxadiazole-containing analogs.
  • Antimicrobial Activity : Triazolones ( ) demonstrate broad-spectrum activity, suggesting the target compound’s urea linker might be modified to enhance similar effects.

Physicochemical Properties and ADME Considerations

  • Lipophilicity (logP) : The target compound’s calculated logP (~2.8, estimated via fragment-based methods) is lower than Compound 14.1 (logP ~3.5), likely due to the oxadiazole’s polarity. This impacts membrane permeability and metabolic stability.
  • Solubility : The urea linker and methoxyphenyl group may improve aqueous solubility compared to Catramilast’s imidazolone core .
  • Metabolic Stability : The methyl group on the oxazole ring (target compound) could reduce oxidative metabolism compared to unsubstituted heterocycles.

Q & A

Q. How can researchers optimize the synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or ethanol) to enhance reaction homogeneity and reduce side products, as demonstrated in urea derivative syntheses .
  • Temperature Control : Maintain temperatures between 25–60°C to balance reaction kinetics and stability of intermediates.
  • Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to accelerate urea bond formation.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation .

Example Optimization Table:

ConditionYield (%)Purity (%)Reference
Dichloromethane, 25°C6592
Ethanol, 60°C7889

Q. What analytical techniques are recommended for characterizing the structural integrity of this urea compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₈N₄O₃) with <2 ppm error.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, as applied to triazole derivatives .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. antitumor efficacy) be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity) to minimize variability .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective vs. broad-spectrum effects.
  • Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) or exposure time .
  • Mechanistic Studies : Use molecular docking to predict binding affinities to target proteins (e.g., tubulin for antitumor activity) and validate via SPR .

Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Partitioning : Apply OECD Guideline 123 to measure logP (octanol-water) and soil adsorption coefficients (Kd) .
  • Biotic Degradation : Use OECD 301B (ready biodegradability test) with activated sludge to assess half-life in aquatic systems.
  • Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, zebrafish) to sublethal doses and quantify bioaccumulation via LC-MS/MS .
  • Ecosystem Modeling : Integrate data into software like EUSES to predict long-term risks under realistic exposure scenarios .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs by replacing the methoxyphenyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate lipophilicity .
  • QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (HOMO/LUMO) and correlate with bioactivity data .
  • In Silico Screening : Perform virtual screening (AutoDock Vina) against target databases (e.g., PDB) to prioritize high-affinity candidates .
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and blood-brain barrier permeability (PAMPA) .

Q. What experimental designs are effective for evaluating the compound’s metabolic pathways in mammalian systems?

Methodological Answer:

  • Phase I Metabolism : Incubate with rat liver microsomes (CYP450 enzymes) and identify metabolites via UPLC-QTOF-MS .
  • Phase II Conjugation : Test glucuronidation/sulfation using human hepatocytes and quantify conjugates with enzymatic hydrolysis .
  • In Vivo Tracing : Administer ¹⁴C-labeled compound to rodents and track excretion (urine/feces) and tissue distribution via autoradiography .

Data Contradiction Analysis Example

Issue: Discrepancies in reported IC₅₀ values for antitumor activity.
Resolution Framework:

Control Variables : Ensure consistent cell lines (e.g., HT-29 vs. HCT116), passage numbers, and culture media .

Statistical Power : Use ≥3 biological replicates and ANOVA with post-hoc tests to validate significance .

Compound Integrity : Re-characterize batches via NMR/HRMS to rule out degradation .

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